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An In-depth Examination of the Structure, Properties, and Synthesis of an Axially Chiral Biaryl

Introduction

1,1'-Binaphthalene, with the chemical formula (C10H7)2, is an aromatic hydrocarbon
composed of two naphthalene rings linked by a single C-C bond at their respective C1 and C1'
positions.[1] This molecule is of significant interest in stereochemistry and materials science
due to its unique structural feature known as atropisomerism. The steric hindrance caused by
the hydrogen atoms at the 8 and 8' positions restricts free rotation around the C1-C1' bond,
leading to the existence of two stable, non-superimposable stereocisomers, or enantiomers (R
and S). This axial chirality, in the absence of a traditional stereocenter, makes 1,1'-
binaphthalene and its derivatives, such as BINOL and BINAP, fundamental building blocks for
chiral ligands and catalysts in asymmetric synthesis.

Core Structure and Atropisomerism

The fundamental structure of 1,1'-binaphthalene consists of two naphthalene units connected
by a o-bond. The key to its unique stereochemical properties lies in the rotational barrier
around this central C1-C1' bond.
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Atropisomerism and Rotational Barrier

The non-planar arrangement of the two naphthalene rings is a consequence of steric repulsion
between the peri-hydrogen atoms (at the 8 and 8' positions). This restricted rotation gives rise
to atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.

The racemization of unsubstituted 1,1'-binaphthalene, the process of converting one
enantiomer into an equal mixture of both, has a measurable rate. The half-life for this process
is approximately 14.5 minutes at 50°C.[1] This indicates a significant, but not insurmountable,
energy barrier to rotation. Experimental and computational studies have placed the rotational
energy barrier for 1,1'-binaphthalene in the range of 23.0 to 24.1 kcal/mol.[2][3] The primary
factor influencing this barrier is the steric size of the substituents at the 2,2' and 8,8' positions.
Larger substituents dramatically increase the rotational barrier, leading to highly stable
enantiomers at room temperature.[2] For instance, the derivative [1,1'-binaphthalene]-2,2'-diol
(BINOL) has a racemization half-life at room temperature estimated to be around two million
years.

Conformational Pathways for Racemization

Racemization of 1,1'-binaphthalene can occur through two primary pathways: a syn-periplanar
or an anti-periplanar transition state. Computational studies, including Density Functional
Theory (DFT), suggest that the preferred pathway for racemization proceeds through an anti-
periplanar transition state with Ci symmetry.[2][3]

Quantitative Structural Data

The precise geometry of 1,1'-binaphthalene has been investigated through both X-ray
crystallography and computational methods. The dihedral angle between the two naphthalene
rings is a critical parameter defining its three-dimensional structure.
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Parameter Experimental Value (X-ray) Computational Value (DFT)
Dihedral Angle (C2-C1-C1'- ~68-103° (in different crystal 83.0° - 94.0° (for derivatives)
C2" forms) [4]

C1-C1' Bond Length ~1.49 A ~1.49-151A

Average C-C (aromatic) ~1.36-1.42 A ~1.37-1.43 A

Average C-H Bond Length Not typically resolved by X-ray =~ ~1.08 A

Average C-C-C Angle
~120° ~119-121°

(aromatic)

Note: Experimental values can vary depending on the crystal packing forces. Computational
values are from DFT studies on related binaphthyl derivatives.

Spectroscopic Properties

The structural features of 1,1'-binaphthalene give rise to a characteristic spectroscopic

signature.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://cjcp.ustc.edu.cn/hxwlxb/cn/article/pdf/preview/10.1088/1674-0068/21/04/367-375.pdf
https://www.benchchem.com/product/b7771962/docs?utm_src=pdf-body#the-structural-elucidation-of-1-1-binaphthalene-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Technique Key Features and Data

Complex multiplet signals in the aromatic region
1H NMR (in CDCI5) (d 7.2-8.0 ppm). Specific assignments include: &
7.95,7.94,7.59,7.49, 7.47,7.39, 7.28 ppm.[5]

Multiple signals in the aromatic region. Key
reported chemical shifts include: 6 136.0, 133.4,
130.9, 130.4, 128.3, 127.4, 125.5, 125.4, 122.9,
117.2 ppm for a derivative.[6]

13C NMR (in CDCl3)

Exhibits strong absorption bands in the
ultraviolet region, characteristic of the
i naphthalene chromophore. A prominent band is
UV:Vis Spectroscopy observed around 220 nm (¢ = 105 M~cm™1),

with other absorptions at approximately 282 nm.

[7]

The IR spectrum shows characteristic peaks for
aromatic C-H stretching (above 3000 cm™1),

Infrared (IR) Spectroscopy C=C aromatic ring stretching (approx. 1600-
1475 cm~1), and C-H out-of-plane bending
(approx. 900-690 cm~1).[8]

Experimental Protocols
Synthesis of 1,1'-Binaphthalene via Ulilmann Coupling

The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the
copper-mediated coupling of aryl halides.[9]

Materials:
e 1-lodonaphthalene
o Copper powder, activated

o Dimethylformamide (DMF), anhydrous
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Sand

Hydrochloric acid (HCI), concentrated

Toluene

Anhydrous magnesium sulfate
Procedure:

 In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine
1-iodonaphthalene (1 equivalent) and activated copper powder (2-3 equivalents).

e Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

e Heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain for 12-24
hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

e Pour the reaction mixture into a solution of concentrated HCI and stir to dissolve the copper
salts.

o Extract the aqueous mixture with toluene.
» Combine the organic extracts and wash with water, followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.

e The crude product can be purified by column chromatography on silica gel using a non-polar
eluent (e.g., hexane or a hexane/toluene mixture) to yield pure 1,1'-binaphthalene.

Visualizations
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Caption: Chemical structure of 1,1'-binaphthalene.
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Caption: Energy relationship between enantiomers.
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Caption: Synthesis workflow for 1,1'-binaphthalene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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